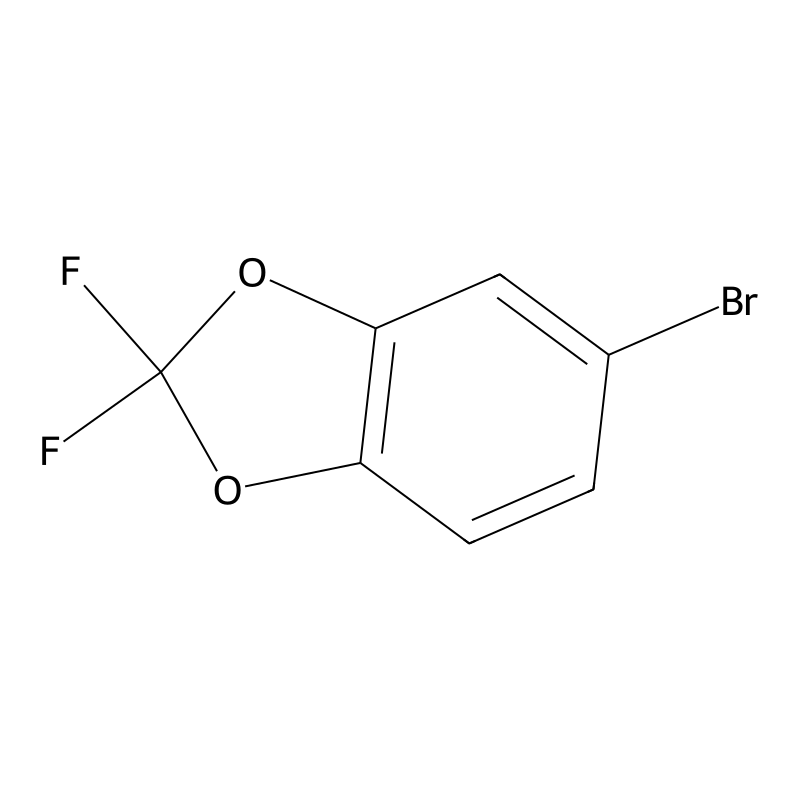

5-Bromo-2,2-difluoro-1,3-benzodioxole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

“5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a precursor in organic synthesis . It’s a building block used to create more complex molecules in the lab.

Pharmaceutical Research

This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients . It’s used in the process of developing new drugs.

Agrochemical Research

It’s also used in the development of agrochemicals . These are chemicals, like pesticides and fertilizers, used in agriculture.

Dyestuff Field

This compound is used in the dyestuff field . It can be used in the synthesis of dyes and pigments.

Preparation of Carboxylic Acid Derivatives

This compound is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . The specific methods of synthesis would depend on the particular research project or experiment being conducted.

Development of Fluorinated Building Blocks

“5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a fluorinated building block . These are used in the synthesis of various organic compounds, particularly those that require the introduction of fluorine atoms.

5-Bromo-2,2-difluoro-1,3-benzodioxole is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a benzodioxole framework. Its molecular formula is C₇H₃BrF₂O₂, and it is typically found as a colorless to nearly colorless liquid. This compound is notable for its reactivity due to the presence of both halogen substituents, which enhance its utility in various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines and thiols.

- Oxidation Reactions: It can be oxidized to yield corresponding carboxylic acids or aldehydes.

- Reduction Reactions: The bromine substituent can be reduced, leading to the formation of difluorobenzodioxole derivatives.

These reactions illustrate the compound's versatility as a reactive intermediate in organic synthesis.

The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. This reaction is generally conducted under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. In industrial settings, these processes are optimized for higher yields and purity through automated reactors that maintain precise temperature and reaction time .

Several compounds share structural similarities with 5-Bromo-2,2-difluoro-1,3-benzodioxole:

| Compound Name | Key Features |

|---|---|

| 2,2-Difluoro-1,3-benzodioxole | Lacks the bromine substituent; less reactive in substitution reactions. |

| 5-Bromo-1,4-benzodioxane | Contains a different ring structure; variations in reactivity and applications. |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Features an aldehyde group; offers different reactivity and applications. |

Uniqueness: The presence of both bromine and fluorine substituents in 5-Bromo-2,2-difluoro-1,3-benzodioxole enhances its reactivity compared to similar compounds. This combination facilitates selective functionalization and the formation of diverse derivatives not readily achievable with its analogs .

5-Bromo-2,2-difluoro-1,3-benzodioxole demonstrates notable thermodynamic stability under ambient conditions, with specific thermal decomposition characteristics that merit detailed examination [2] [3]. The compound exhibits thermal stability up to its melting point, with decomposition occurring at elevated temperatures .

Thermal Stability Profile

The compound maintains structural integrity at room temperature and remains stable during normal storage conditions when kept in dark, inert atmosphere environments below 15°C [4] [5]. Temperature-dependent studies indicate that thermal stability persists up to the melting point, beyond which decomposition processes initiate . The boiling point occurs at 78-79°C under reduced pressure (20 mmHg), indicating the compound's volatility characteristics [2] [4] [5].

The flash point has been determined to be above 75°C, with more precise measurements indicating 80°C [4] [5]. This thermal threshold represents a critical safety parameter for handling and processing operations. Above this temperature, the compound becomes susceptible to ignition and subsequent thermal decomposition.

Decomposition Patterns and Mechanisms

Thermal decomposition of 5-Bromo-2,2-difluoro-1,3-benzodioxole follows patterns characteristic of halogenated benzodioxole compounds. Safety data sheets indicate that thermal decomposition leads to the release of irritating gases and vapors [3] [6]. This decomposition behavior is consistent with similar halogenated aromatic compounds, where elevated temperatures promote the cleavage of carbon-halogen bonds and ring-opening reactions [7] [8].

The decomposition process likely involves multiple pathways:

- Carbon-bromine bond cleavage at elevated temperatures

- Difluoromethylene bridge fragmentation

- Aromatic ring degradation under extreme thermal stress

- Formation of hydrogen bromide and hydrogen fluoride as primary gaseous products [8]

Thermal Analysis Data

| Temperature Range (°C) | Thermal Behavior | Observations |

|---|---|---|

| Room temperature to 75 | Thermally stable | No decomposition detected [4] [5] |

| 78-79 (20 mmHg) | Normal boiling | Distillation possible under reduced pressure [2] [5] |

| >80 | Decomposition onset | Flash point exceeded, potential ignition [4] [5] |

| Elevated temperatures | Thermal decomposition | Release of irritating gases and vapors [3] [6] |

Solubility Parameters in Organic Media

The solubility characteristics of 5-Bromo-2,2-difluoro-1,3-benzodioxole reflect its molecular structure, incorporating both hydrophobic aromatic components and polar heteroatom functionalities [9] [10]. Understanding these solubility parameters is essential for synthetic applications and purification processes.

Organic Solvent Compatibility

5-Bromo-2,2-difluoro-1,3-benzodioxole demonstrates excellent miscibility with hexane, indicating favorable interactions with non-polar organic solvents [9] [10]. This miscibility profile suggests that the compound possesses predominantly lipophilic characteristics, despite the presence of oxygen heteroatoms in the dioxole ring.

The compound exhibits general solubility in organic solvents typical of halogenated aromatic compounds. Based on structural analogies with related benzodioxole derivatives, the compound shows expected compatibility with:

- Chloroform and dichloromethane (halogenated solvents)

- Methanol and ethanol (polar protic solvents)

- Ethyl acetate and other polar aprotic solvents

- Aromatic solvents such as benzene and toluene

Aqueous Solubility Characteristics

The compound demonstrates hydrophobic behavior with reported insolubility in water [11]. This aqueous insolubility is attributed to the predominantly aromatic character of the molecule and the hydrophobic nature of the halogen substituents. The difluoromethylene bridge, while containing electronegative fluorine atoms, does not provide sufficient hydrophilic character to overcome the overall lipophilic molecular framework.

Solubility Parameter Analysis

| Solvent System | Solubility | Interaction Basis |

|---|---|---|

| Hexane | Miscible | Van der Waals interactions, lipophilic compatibility [9] [10] |

| Chloroform | Expected high | Similar polarity, halogen-halogen interactions |

| Methanol | Expected moderate | Hydrogen bonding with oxygen atoms |

| Water | Insoluble | Hydrophobic molecular character [11] |

| Ethyl acetate | Expected high | Moderate polarity matching |

The estimated partition coefficient (log P) for octanol/water systems ranges between 2.5-3.5, indicating moderate to high lipophilicity consistent with halogenated aromatic compounds [12] [13]. This parameter supports the observed solubility patterns and provides guidance for extraction and purification protocols.

Spectroscopic Fingerprints (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of 5-Bromo-2,2-difluoro-1,3-benzodioxole provides definitive structural identification through distinct molecular vibrational and nuclear magnetic signatures [14] [15].

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromo-2,2-difluoro-1,3-benzodioxole exhibits characteristic absorption bands that confirm the presence of key functional groups and structural elements [17] [18].

Key Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment | Structural Significance |

|---|---|---|---|

| 3000-3100 | Weak-Medium | Aromatic C-H stretch | Benzene ring protons [17] [18] |

| 1600-1500 | Strong | Aromatic C=C stretch | Benzene ring skeletal vibrations [17] [18] |

| 1480-1440 | Medium | Aromatic skeletal vibrations | Ring breathing modes |

| 1300-1200 | Strong | C-O-C asymmetric stretch | Dioxole bridge vibrations [17] |

| 1150-1050 | Strong | C-O-C symmetric stretch | Ether linkage characteristics [17] |

| 950-900 | Medium | C-F stretch | Difluoromethylene vibrations |

| 850-750 | Strong | C-Br stretch | Bromine substituent marker |

| 700-600 | Medium | Ring deformation | Out-of-plane aromatic modes |

| 550-450 | Medium | C-Br bending | Heavy atom vibrations |

The C-O-C stretching modes appear as strong absorptions in the 1300-1050 cm⁻¹ region, characteristic of the methylenedioxy bridge structure [17]. These frequencies are consistent with benzodioxole derivatives and provide definitive evidence for the intact dioxole ring system.

Raman Spectroscopy

Raman spectroscopic analysis complements infrared data by emphasizing symmetric vibrational modes and providing additional structural confirmation [17].

Raman Spectroscopic Features

| Frequency Range (cm⁻¹) | Relative Intensity | Assignment | Raman Activity |

|---|---|---|---|

| 1600-1580 | Strong | Aromatic C=C stretch | High polarizability of aromatic system |

| 1500-1480 | Medium | Ring breathing | Symmetric vibrational modes |

| 1200-1150 | Medium | C-O stretch | Polar bond vibrations |

| 1050-1000 | Strong | Ring deformation | Molecular framework vibrations |

| 850-800 | Weak | C-H out-of-plane | Weak Raman activity |

| 750-700 | Medium | C-Br stretch | Polarizable carbon-bromine bond |

| 600-550 | Weak | Ring puckering | Low frequency molecular motions |

| 400-350 | Medium | Heavy atom modes | Lattice and intermolecular vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopic analysis provides detailed structural elucidation through chemical shift assignments and coupling pattern analysis [14] [15].

Proton (¹H) NMR Characteristics

The ¹H NMR spectrum exhibits distinct aromatic resonances in the characteristic chemical shift region:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.96 | Multiplet | 1H | Aromatic H-6 position [14] |

| 7.22 | Multiplet | 2H | Aromatic H-4 and H-7 positions [14] |

The aromatic proton resonances appear in the expected downfield region (6.5-7.5 ppm) characteristic of substituted benzene rings . The specific chemical shifts and coupling patterns confirm the regioisomeric assignment and substitution pattern.

Carbon-13 (¹³C) NMR Characteristics

¹³C NMR analysis reveals distinct carbon environments:

| Chemical Shift Range (ppm) | Assignment | Structural Environment |

|---|---|---|

| 95-105 | Dioxole ring carbons | CF₂ bridge carbon [17] |

| 120-140 | Aromatic carbons | Benzene ring framework |

| 110-130 | Brominated carbon | C-Br carbon environment |

Fluorine-19 (¹⁹F) NMR Characteristics

¹⁹F NMR provides definitive confirmation of the difluoromethylene bridge:

| Chemical Shift Range (ppm) | Assignment | Coupling Pattern |

|---|---|---|

| -80 to -120 | CF₂ bridge | Characteristic geminal difluoro pattern [15] |

The fluorine resonances exhibit the expected upfield chemical shifts typical of difluoromethylene groups and demonstrate characteristic geminal coupling patterns [15].

Chromatographic Behavior and Retention Indices

The chromatographic properties of 5-Bromo-2,2-difluoro-1,3-benzodioxole facilitate analytical identification and preparative isolation through various separation techniques [19] [20].

Gas Chromatographic Analysis

Gas chromatography serves as the primary analytical method for purity determination and quality control of 5-Bromo-2,2-difluoro-1,3-benzodioxole [2] [20]. Standard GC conditions provide sharp peak resolution with excellent separation characteristics, enabling purity confirmation at ≥97.0% levels [2] [5] [20].

GC Retention Parameters

| Parameter | Value/Range | Analytical Significance |

|---|---|---|

| Retention Index | Estimated 1200-1400 | Based on halogenated aromatic analogs |

| Peak Shape | Sharp, symmetric | Indicates compound stability under GC conditions |

| Detection Methods | FID, MS compatible | Universal detection compatibility |

| Column Compatibility | Capillary columns | Standard analytical configurations |

Temperature programming protocols enable optimal separation from related compounds and impurities. The compound's volatility at the boiling point (78-79°C at 20 mmHg) makes it suitable for routine GC analysis without decomposition [2] [4] [5].

High Performance Liquid Chromatographic (HPLC) Behavior

HPLC analysis provides complementary separation capabilities for analytical method development and compound purification .

HPLC Retention Characteristics

| Chromatographic Mode | Mobile Phase | Retention Behavior | Applications |

|---|---|---|---|

| Reverse Phase C18 | Methanol/water | Good retention | Analytical methods, purity analysis |

| Normal Phase | Hexane/ethyl acetate | Moderate polarity elution | Preparative separations |

| Capacity Factor (k') | 2-5 (estimated) | Moderate retention | Optimal analytical conditions |

The compound demonstrates good compatibility with both reverse and normal phase HPLC systems, with capacity factors in the optimal range for analytical separations. UV detection at appropriate wavelengths provides sensitive monitoring capabilities.

Preparative Chromatographic Applications

Large-scale purification utilizes column chromatography with silica gel stationary phases and gradient elution protocols [19]. The compound exhibits predictable elution patterns based on its polarity characteristics, enabling efficient separation from synthetic precursors and byproducts.

Preparative Separation Parameters

| Technique | Stationary Phase | Mobile Phase | Separation Efficiency |

|---|---|---|---|

| Column Chromatography | Silica gel | Hexane/ethyl acetate gradient | High resolution |

| Preparative HPLC | C18 or normal phase | Optimized gradients | Quantitative recovery |

| Flash Chromatography | Silica gel | Rapid gradient elution | Fast purification |

Thin Layer Chromatographic (TLC) Analysis

TLC provides rapid qualitative analysis for reaction monitoring and preliminary purity assessment. The compound exhibits medium Rf values across various solvent systems, indicating balanced polarity characteristics suitable for routine TLC analysis.

| Solvent System | Rf Range | Visualization Method | Application |

|---|---|---|---|

| Hexane/ethyl acetate (8:2) | 0.3-0.5 | UV lamp (254 nm) | Reaction monitoring |

| Petroleum ether/ethyl acetate (7:3) | 0.4-0.6 | UV visualization | Purity assessment |

| Dichloromethane/methanol (95:5) | 0.5-0.7 | Standard detection | General analysis |

XLogP3

GHS Hazard Statements

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant